

Technical Guide: 4,7-Dichloro-2,8-dimethylquinoline

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Compound of Interest

Compound Name: 4,7-Dichloro-2,8-dimethylquinoline

Cat. No.: B1296148

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloro-2,8-dimethylquinoline is a halogenated quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of related compounds, highlighting its potential in drug discovery and development. The structural features of this compound, specifically the chlorine substituents at the 4 and 7 positions and the methyl groups at the 2 and 8 positions, make it a valuable intermediate for the synthesis of novel therapeutic agents. It is particularly explored in the development of antimalarial, anticancer, and antimicrobial drugs, as well as for the design of new kinase inhibitors.

Chemical and Physical Properties

The fundamental chemical and physical properties of **4,7-Dichloro-2,8-dimethylquinoline** are summarized in the table below, providing a foundational dataset for researchers.

Property	Value
Molecular Weight	226.1 g/mol
Molecular Formula	C ₁₁ H ₉ Cl ₂ N
CAS Number	21728-15-4
Canonical SMILES	<chem>CC1=C(C=CC2=C1N=C(C=C2Cl)C)Cl</chem>
Physical Description	Solid (predicted)
Solubility	Soluble in organic solvents such as DMSO and ethanol

Synthesis of 4,7-Dichloro-2,8-dimethylquinoline

The synthesis of **4,7-dichloro-2,8-dimethylquinoline** can be achieved through a modification of the Combes quinoline synthesis. This classic reaction involves the acid-catalyzed condensation of an aniline with a β -diketone. For the target molecule, 3-chloro-2-methylaniline would be the appropriate aniline derivative, and acetylacetone serves as the β -diketone. An alternative and more direct approach for related dichlorinated quinolines involves the reaction of a substituted aniline with malonic acid in the presence of phosphorus oxychloride.

Proposed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the related compound 2,4-dichloro-7,8-dimethylquinoline.

Materials:

- 3-Chloro-2-methylaniline
- Malonic acid
- Phosphorus oxychloride (POCl₃)
- Crushed ice

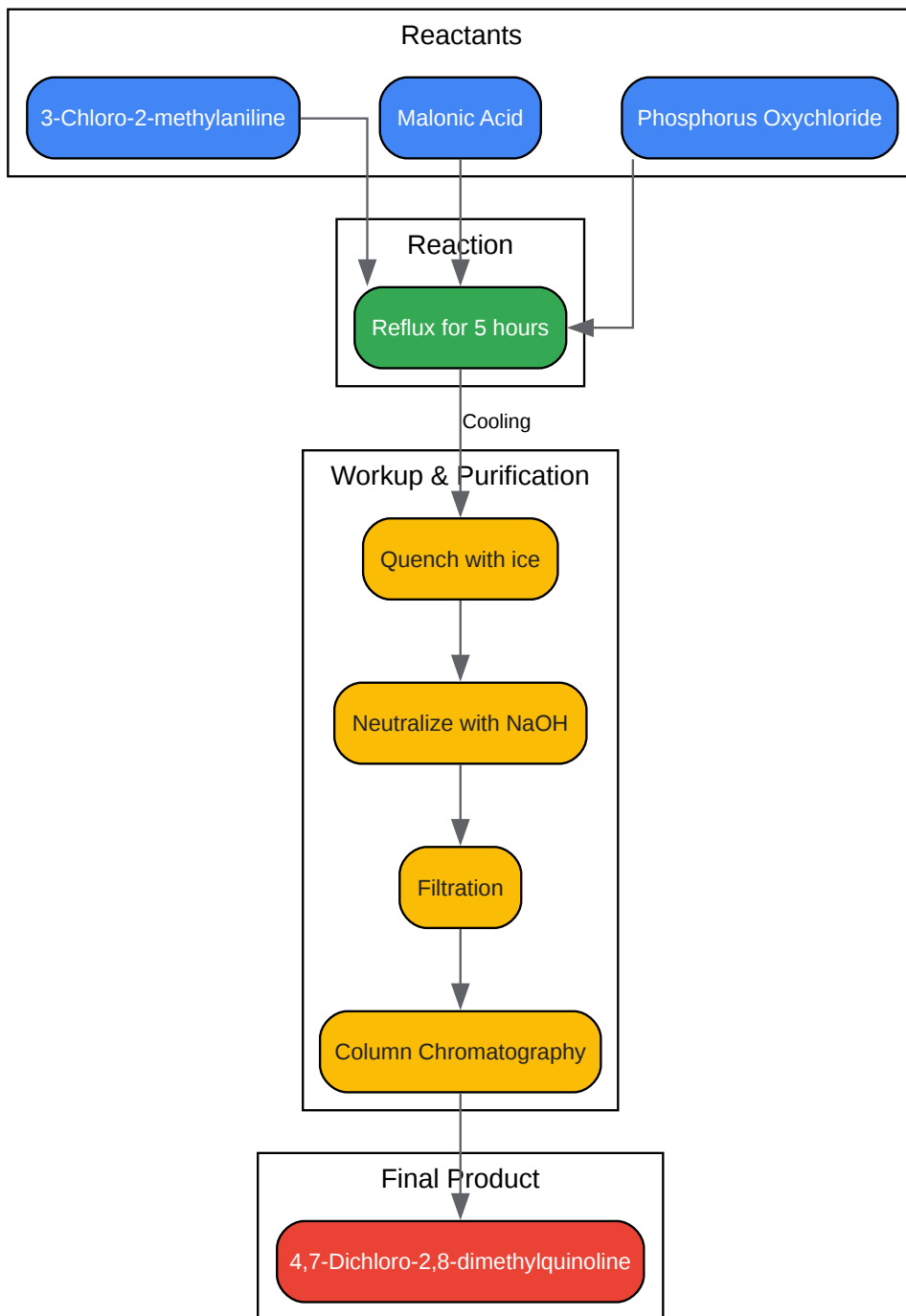
- 5 M Sodium hydroxide (NaOH) solution
- Hexane
- Ethyl acetate (EtOAc)
- Dimethyl sulfoxide (DMSO) for recrystallization (optional)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2-methylaniline (10 mmol) and malonic acid (10 mmol).
- Carefully add phosphorus oxychloride (30 ml) to the mixture.
- Heat the reaction mixture to reflux with constant stirring for 5 hours.
- After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
- Neutralize the acidic solution by the gradual addition of a 5 M sodium hydroxide solution until the solution is alkaline.
- Collect the resulting crude product, a brown solid, by filtration.
- Purify the crude product using column chromatography on silica gel with a hexane-ethyl acetate (95:5) eluent to yield the pure **4,7-dichloro-2,8-dimethylquinoline**.
- For further purification, the compound can be recrystallized from a suitable solvent such as DMSO to obtain white needles.

Synthesis Workflow Diagram

Synthesis Workflow for 4,7-Dichloro-2,8-dimethylquinoline

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Caption: A flowchart illustrating the key steps in the proposed synthesis of **4,7-dichloro-2,8-dimethylquinoline**.

Biological Activity and Potential Applications

While specific biological data for **4,7-dichloro-2,8-dimethylquinoline** is limited in the public domain, the broader class of quinoline derivatives has been extensively studied. This compound is recognized as a key intermediate in the synthesis of pharmaceuticals with potential applications as antimalarial, anticancer, and antimicrobial agents, as well as kinase inhibitors. The biological activities of structurally related compounds are summarized below to provide context for the potential of **4,7-dichloro-2,8-dimethylquinoline**.

Antimalarial Activity of Related Compounds

The 4,7-dichloroquinoline core is a well-established pharmacophore in antimalarial drugs. For instance, the parent compound, 4,7-dichloroquinoline, is a crucial intermediate in the synthesis of chloroquine and hydroxychloroquine. Derivatives of 4,7-dichloroquinoline have shown significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of *Plasmodium falciparum*.

Compound/Derivative	Activity Type	Organism/Cell Line	IC ₅₀ /EC ₅₀
4,7-Dichloroquinoline	Antiplasmodial	<i>P. falciparum</i> (CQ-sensitive)	6.7 nM
4,7-Dichloroquinoline	Antiplasmodial	<i>P. falciparum</i> (CQ-resistant)	8.5 nM
Chloroquine (Reference)	Antiplasmodial	<i>P. falciparum</i> (CQ-sensitive)	23 nM
Chloroquine (Reference)	Antiplasmodial	<i>P. falciparum</i> (CQ-resistant)	27.5 nM

Anticancer and Cytotoxic Potential of Related Compounds

Quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis. While specific data for **4,7-dichloro-2,8-dimethylquinoline** is not available, derivatives of 4,7-dichloroquinoline have been evaluated for their antiproliferative activity.

Compound/Derivative	Activity Type	Cell Line	IC ₅₀
Morita-Baylis-Hillman adducts of 4,7-dichloroquinoline	Antiproliferative	MCF-7 (Breast cancer)	4.60 $\mu\text{mol L}^{-1}$
Morita-Baylis-Hillman adducts of 4,7-dichloroquinoline	Antiproliferative	HCT-116 (Colorectal cancer)	Varies with derivative
Morita-Baylis-Hillman adducts of 4,7-dichloroquinoline	Antiproliferative	NCI-H292 (Lung cancer)	Varies with derivative

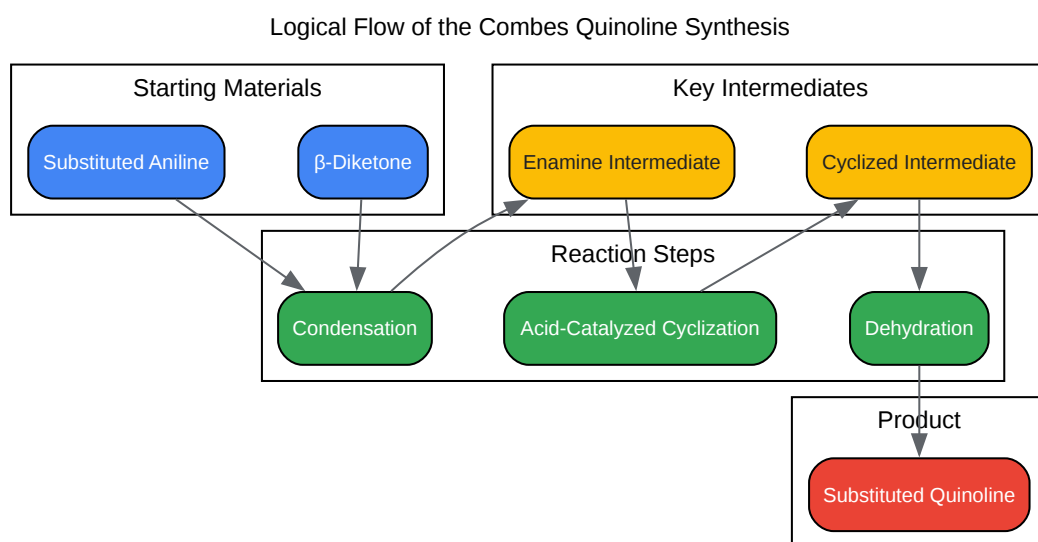
Antimicrobial and Other Activities of Related Compounds

Quinoline derivatives have also been investigated for their antibacterial and insecticidal properties. For example, 4,7-dichloroquinoline has shown significant larvicidal and pupicidal effects against mosquito vectors of malaria and dengue.

Compound/Derivative	Activity Type	Organism	LC ₅₀
4,7-Dichloroquinoline	Larvicidal	Anopheles stephensi (larvae I)	4.408 µM/mL
4,7-Dichloroquinoline	Pupicidal	Anopheles stephensi (pupae)	7.958 µM/mL
4,7-Dichloroquinoline	Larvicidal	Aedes aegypti (larvae I)	5.016 µM/mL
4,7-Dichloroquinoline	Pupicidal	Aedes aegypti (pupae)	10.669 µM/mL

Logical Relationship of Quinolone Synthesis

The Combes synthesis provides a logical and versatile route to substituted quinolines. The general principle involves the reaction of an aniline with a β -dicarbonyl compound, followed by an acid-catalyzed cyclization and dehydration.



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Caption: A diagram illustrating the logical progression of the Combes synthesis for producing substituted quinolines.

Conclusion

4,7-Dichloro-2,8-dimethylquinoline represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methods like the Combes synthesis. While direct biological data for this specific compound is sparse, the well-documented activities of related quinoline derivatives suggest its potential in antimalarial, anticancer, and antimicrobial research. Further investigation into the biological properties of **4,7-dichloro-2,8-dimethylquinoline** and its derivatives is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on studies involving this versatile chemical entity.

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